2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine
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Overview
Description
2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of cyclohexyl derivatives, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under photoredox catalysis . The reaction conditions often involve the use of visible light and a suitable photoredox catalyst, such as [Ru(bpy)3]Cl2 or Ir(ppy)3 .
Industrial Production Methods
Industrial production of 2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of robust and recyclable catalysts, along with optimized reaction conditions, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, through its amine and trifluoromethyl groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amine group can form hydrogen bonds and ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Trifluoromethyl)phenyl]propan-1-amine
- 2-[3-(Trifluoromethyl)benzyl]propan-1-amine
- 2-[3-(Trifluoromethyl)cyclopentyl]propan-1-amine
Uniqueness
2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties compared to its phenyl, benzyl, or cyclopentyl analogs. The cyclohexyl ring can influence the compound’s conformational flexibility and its interactions with biological targets, potentially leading to different pharmacological profiles and applications.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)cyclohexyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3N/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h7-9H,2-6,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUOVAYGIVECPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC(C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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